6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline
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Overview
Description
6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline is a complex heterocyclic compound that features a quinoline core substituted with a chloro group and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline typically involves multi-step proceduresThe reaction conditions often involve the use of catalysts and specific reagents to ensure regioselectivity and yield optimization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline core .
Scientific Research Applications
6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and azetidine-containing molecules. Examples include:
- 6-chloroquinoline
- 2-azetidinone
- 4-chloro-1H-pyrazole
Uniqueness
What sets 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14Cl2N4 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
6-chloro-2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]quinoline |
InChI |
InChI=1S/C16H14Cl2N4/c17-13-2-3-15-12(5-13)1-4-16(20-15)21-7-11(8-21)9-22-10-14(18)6-19-22/h1-6,10-11H,7-9H2 |
InChI Key |
RBRURBQNVNRFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=C2)C=C(C=C3)Cl)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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